molecular formula C15H17ClN2O B8465630 2-{Benzyl[(2-chloropyridin-3-yl)methyl]amino}ethanol

2-{Benzyl[(2-chloropyridin-3-yl)methyl]amino}ethanol

Cat. No.: B8465630
M. Wt: 276.76 g/mol
InChI Key: IMGYDFLFILWHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{Benzyl[(2-chloropyridin-3-yl)methyl]amino}ethanol is a useful research compound. Its molecular formula is C15H17ClN2O and its molecular weight is 276.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

2-[benzyl-[(2-chloropyridin-3-yl)methyl]amino]ethanol

InChI

InChI=1S/C15H17ClN2O/c16-15-14(7-4-8-17-15)12-18(9-10-19)11-13-5-2-1-3-6-13/h1-8,19H,9-12H2

InChI Key

IMGYDFLFILWHMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=C(N=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the compound (11.8 g) obtained in step 1 in THF (30 mL) was added 1M BH3.THF complex/THF solution (134 mL) at 0° C., and the mixture was stirred at 90° C. for 1 hr. After the reaction mixture was cooled to 10° C., MeOH (20 mL) was added, and the mixture was concentrated under reduced pressure. The residue was suspended in 6N hydrochloric acid (43 mL), and the mixture was stirred at 90° C. for 2 hr. The reaction mixture was cooled to 10° C., and made basic with aqueous sodium hydroxide solution, and the resultant product was extracted with ethyl acetate. The organic layer was washed with saturated aqueous ammonium chloride solution and brine, and concentrated. The residue was purified by silica gel column chromatography (solvent gradient; 10→33% ethyl acetate/hexane) to give 2-{benzyl[(2-chloropyridin-3-yl)methyl]amino}ethanol (6.92 g, 86%) as a colorless oil.
Name
compound
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
134 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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